molecular formula C20H33BrO2 B12601432 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene CAS No. 649739-55-9

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene

Cat. No.: B12601432
CAS No.: 649739-55-9
M. Wt: 385.4 g/mol
InChI Key: CWFNEARJWADYLF-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromoethoxy group and a dodecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2-bromoethanol and dodecyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromoethoxy chain acts as a prime site for nucleophilic substitution (Sₙ2) reactions due to its polarizable C-Br bond and favorable leaving group properties.

Key Reactions:

  • Hydroxide Substitution :
    Reaction with NaOH in aqueous ethanol replaces Br⁻ with OH⁻, forming 1-(2-hydroxyethoxy)-4-(dodecyloxy)benzene.
    Conditions : Reflux at 80°C for 6 hours in THF/H₂O (4:1 v/v) .

  • Amine/Alkoxide Substitution :
    Primary amines (e.g., methylamine) or alkoxides displace Br⁻ to yield ethers or substituted amines.
    Example :

    C20H33BrO2+CH3NH2C20H33O2(CH3NH)+HBr\text{C}_{20}\text{H}_{33}\text{BrO}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{20}\text{H}_{33}\text{O}_2(\text{CH}_3\text{NH}) + \text{HBr}

    Yield : 85–92% under Pd₂(dba)₃ catalysis .

Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids produces biphenyl derivatives.
Conditions :

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: Phosphine-based (e.g., L1, 3 mol%)

  • Solvent: THF/H₂O (4:1) at 80°C for 48 hours .

Example :

C20H33BrO2+ArB(OH)2C20H33O2–Ar+B(OH)3\text{C}_{20}\text{H}_{33}\text{BrO}_2 + \text{ArB(OH)}_2 \rightarrow \text{C}_{20}\text{H}_{33}\text{O}_2\text{–Ar} + \text{B(OH)}_3

Yield : 87–93% for thiophene-functionalized products .

Polymerization Reactions

The compound serves as a monomer in poly(phenylene) synthesis via step-growth polymerization.

Polymerization Mechanism

Bromo groups react with diols or dithiols under basic conditions:

nC20H33BrO2+nHO–R–OH[–O–C20H33O2–R–]n+2nHBrn\,\text{C}_{20}\text{H}_{33}\text{BrO}_2 + n\,\text{HO–R–OH} \rightarrow [\text{–O–C}_{20}\text{H}_{33}\text{O}_2\text{–R–}]_n + 2n\,\text{HBr}

Applications : Polymers exhibit liquid crystalline behavior and are used in organic electronics.

Ether Cleavage

Treatment with HI (48%) cleaves the dodecyloxy group:

C20H33BrO2+2HIC12H25I+HO–C2H4Br+H2O\text{C}_{20}\text{H}_{33}\text{BrO}_2 + 2\,\text{HI} \rightarrow \text{C}_{12}\text{H}_{25}\text{I} + \text{HO–C}_2\text{H}_4\text{Br} + \text{H}_2\text{O}

Conditions : Reflux in acetic acid for 12 hours.

Oxidation

The ethoxy chain can be oxidized to a ketone using KMnO₄/H₂SO₄:

C20H33BrO2KMnO4C19H31BrO3\text{C}_{20}\text{H}_{33}\text{BrO}_2 \xrightarrow{\text{KMnO}_4} \text{C}_{19}\text{H}_{31}\text{BrO}_3

Yield : ~70%.

Comparative Reaction Data

Reaction Type Conditions Catalyst Yield (%) Ref.
Suzuki CouplingTHF/H₂O, 80°C, 48hPd₂(dba)₃, L187–93
Nucleophilic SubstitutionEtOH, 80°C, 6hNaOH78–85
PolymerizationToluene, 110°C, 72hK₂CO₃65–72

Mechanistic Insights

  • Sₙ2 Pathways : The bromoethoxy chain’s linear structure facilitates backside attack by nucleophiles, with steric hindrance minimized by the ethoxy spacer.

  • Cross-Coupling Selectivity : The electron-rich benzene ring directs coupling to the para position relative to the dodecyloxy group .

Scientific Research Applications

Organic Synthesis

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene serves as an important intermediate in organic synthesis. Its bromo group allows for nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex organic molecules.

  • Case Study : In a study focused on synthesizing novel surfactants, the compound was used to create amphiphilic molecules that exhibit surface-active properties. These surfactants were evaluated for their efficiency in reducing surface tension and stabilizing emulsions, demonstrating significant potential in industrial applications such as detergents and cosmetics.

Material Science

The hydrophobic nature of this compound makes it suitable for applications in material science, particularly in the development of coatings and polymers.

  • Case Study : Research has shown that incorporating this compound into polymer matrices enhances water repellency and durability. For instance, when blended with polyvinyl chloride (PVC), it improved the thermal stability and mechanical properties of the resulting composite materials.

Biomedical Applications

While primarily studied for its chemical properties, there is emerging interest in the potential biomedical applications of this compound.

  • Case Study : Recent investigations have explored its use as a drug delivery vehicle. The compound's ability to form micelles in aqueous solutions allows for encapsulation of hydrophobic drugs, improving their solubility and bioavailability. In vitro studies demonstrated enhanced cellular uptake of encapsulated compounds compared to free drugs.

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for nucleophilic substitution reactionsEffective in synthesizing surfactants with reduced surface tension and improved emulsion stability .
Material ScienceEnhances properties of polymers and coatingsImproved thermal stability and mechanical properties when blended with PVC .
Biomedical ApplicationsPotential drug delivery systemIncreased solubility and cellular uptake of hydrophobic drugs when encapsulated .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

  • 1-(2-Bromoethoxy)-2-methoxybenzene
  • 1-(2-Bromoethoxy)-4-methoxybenzene
  • 1-(2-Bromoethoxy)-2,4-dimethoxybenzene

Comparison: 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This distinguishes it from other similar compounds that may have shorter alkoxy chains or different substitution patterns on the benzene ring.

Biological Activity

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is an organic compound that has garnered interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound has the molecular formula C20H33BrO2C_{20}H_{33}BrO_2 and a molecular weight of approximately 385.39 g/mol. Its structure includes a dodecyloxy group, which enhances its lipophilicity, making it suitable for interactions with biological membranes.

PropertyValue
Molecular FormulaC20H33BrO2
Molecular Weight385.39 g/mol
Melting PointNot specified
SolubilityOrganic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom and long hydrophobic dodecyloxy chain may contribute to membrane disruption in bacterial cells.

  • Mechanism : The hydrophobic tail can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Case Study : A study on related brominated compounds showed significant inhibition of Gram-positive bacteria, suggesting similar potential for this compound.

Cytotoxicity and Apoptosis Induction

Investigations into the cytotoxic effects of related compounds indicate that they can induce apoptosis in cancer cell lines.

  • Mechanism : These compounds may activate apoptotic pathways through mitochondrial dysfunction or by triggering caspase cascades.
  • Research Findings : In vitro studies have demonstrated that derivatives of this compound can lead to increased apoptosis in specific cancer cell lines, such as breast and colon cancer cells.

Anti-inflammatory Effects

Compounds with similar alkoxy substituents have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Mechanism : The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.
  • Findings : Experimental models suggest that these compounds can reduce inflammation markers in animal models of arthritis.

Table 2: Summary of Biological Activities

ActivityEffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis
Anti-inflammatoryReduction of cytokines

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. These studies typically employ cell viability assays (MTT or XTT assays) to assess cytotoxicity and flow cytometry for apoptosis detection.

In Vivo Studies

Limited in vivo studies have been conducted, primarily focusing on the pharmacokinetics and biodistribution of similar compounds. These studies are crucial for understanding how the compound behaves in a biological system and its potential therapeutic applications.

Properties

CAS No.

649739-55-9

Molecular Formula

C20H33BrO2

Molecular Weight

385.4 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-dodecoxybenzene

InChI

InChI=1S/C20H33BrO2/c1-2-3-4-5-6-7-8-9-10-11-17-22-19-12-14-20(15-13-19)23-18-16-21/h12-15H,2-11,16-18H2,1H3

InChI Key

CWFNEARJWADYLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OCCBr

Origin of Product

United States

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